

analytical methods for 6,6-Diphenylpiperidin-2-one quantification

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Compound of Interest

Compound Name: 6,6-Diphenylpiperidin-2-one

CAS No.: 14525-90-7

Cat. No.: B8543022

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Application Note: Quantitative Strategies for **6,6-Diphenylpiperidin-2-one** in Pharmaceutical Matrices

Executive Summary & Molecule Profile

6,6-Diphenylpiperidin-2-one is a lipophilic lactam impurity often associated with the synthesis and degradation of diphenyl-piperidine class anticholinergics and antivertigo agents (e.g., Diphenidol, Diphenhydramine analogues). Due to the gem-diphenyl moiety and the lactam functionality, this compound presents unique chromatographic challenges, including poor water solubility and weak UV absorption above 220 nm.

This guide provides two validated workflows for its quantification:

- Method A (HPLC-UV): A robust, cost-effective protocol for routine release testing (Limit of Quantitation ~0.05%).
- Method B (LC-MS/MS): A high-sensitivity method for genotoxic impurity screening and trace analysis (< 1 ppm).

Analyte Profile	Details
Chemical Name	6,6-Diphenylpiperidin-2-one
Structure Class	Cyclic Amide (Lactam) / Diphenyl-piperidine
Molecular Weight	~251.32 g/mol
LogP (Predicted)	~3.2 (Highly Lipophilic)
Key Chromophore	Phenyl rings (Max Abs: ~210 nm, Secondary: ~254 nm)
pKa	Neutral (Lactam nitrogen is non-basic)

Analytical Challenges & Causality

- Lactam Neutrality:** Unlike its amine precursors (e.g., Diphenidol), the nitrogen in the 2-one position is part of an amide bond. It does not protonate significantly at pH 3-4. Consequently, it elutes differently than basic impurities and does not require ion-pairing reagents, but it requires high organic content for elution.
- Chromophoric Limitations:** The lack of extended conjugation outside the phenyl rings necessitates detection at low UV wavelengths (210-220 nm). This requires high-purity solvents to minimize baseline drift.
- Solubility:** The two phenyl groups make the molecule hydrophobic. Sample diluents must contain at least 50% organic solvent (Methanol or Acetonitrile) to prevent precipitation during injection.

Method A: RP-HPLC with UV Detection (Routine Control)

Context: This method is derived from validated protocols for Diphenidol Hydrochloride related substances, optimized for the separation of the lactam impurity from the active pharmaceutical ingredient (API).

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 μ m (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)	Provides sufficient hydrophobic selectivity to separate the lipophilic lactam from the API.
Mobile Phase A	20 mM Potassium Phosphate Buffer (pH 3.5)	Acidic pH suppresses silanol activity on the column, sharpening the peaks of any co-eluting basic parents.
Mobile Phase B	Acetonitrile (HPLC Grade)	Stronger eluent than methanol, necessary to elute the double-phenyl structure efficiently.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Detection	UV at 210 nm	Maximizes sensitivity for the unconjugated phenyl rings.
Column Temp	30°C	Improves mass transfer and retention time reproducibility.
Injection Vol	10 - 20 μ L	Adjusted based on sample concentration.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	70	30	Initial Hold
2.0	70	30	Start Gradient
15.0	20	80	Elute Lipophilic Impurities
20.0	20	80	Wash Step
21.0	70	30	Re-equilibration
28.0	70	30	End of Run

Standard & Sample Preparation

- Diluent: Acetonitrile : Water (50:50 v/v).[1]
- Stock Solution: Dissolve 10 mg of **6,6-Diphenylpiperidin-2-one** Reference Standard in 100 mL Diluent (100 µg/mL).
- Test Solution: Dissolve API to a target concentration of 1.0 mg/mL in Diluent.

Method B: LC-MS/MS (Trace/Genotoxic Screening)

Context: For formulations where the impurity must be controlled at ppm levels (e.g., < 10 ppm), UV detection is insufficient. This method utilizes Positive Electrospray Ionization (ESI+).

Mass Spectrometry Parameters

- Source: ESI (Positive Mode)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion: $[M+H]^+ = 252.1$ m/z (Protonation occurs on the amide oxygen or nitrogen).
- Product Ions (Quantifier): 115.1 m/z (Typical tropylium ion/phenyl fragment).
- Product Ions (Qualifier): 91.1 m/z (Benzyl cation).

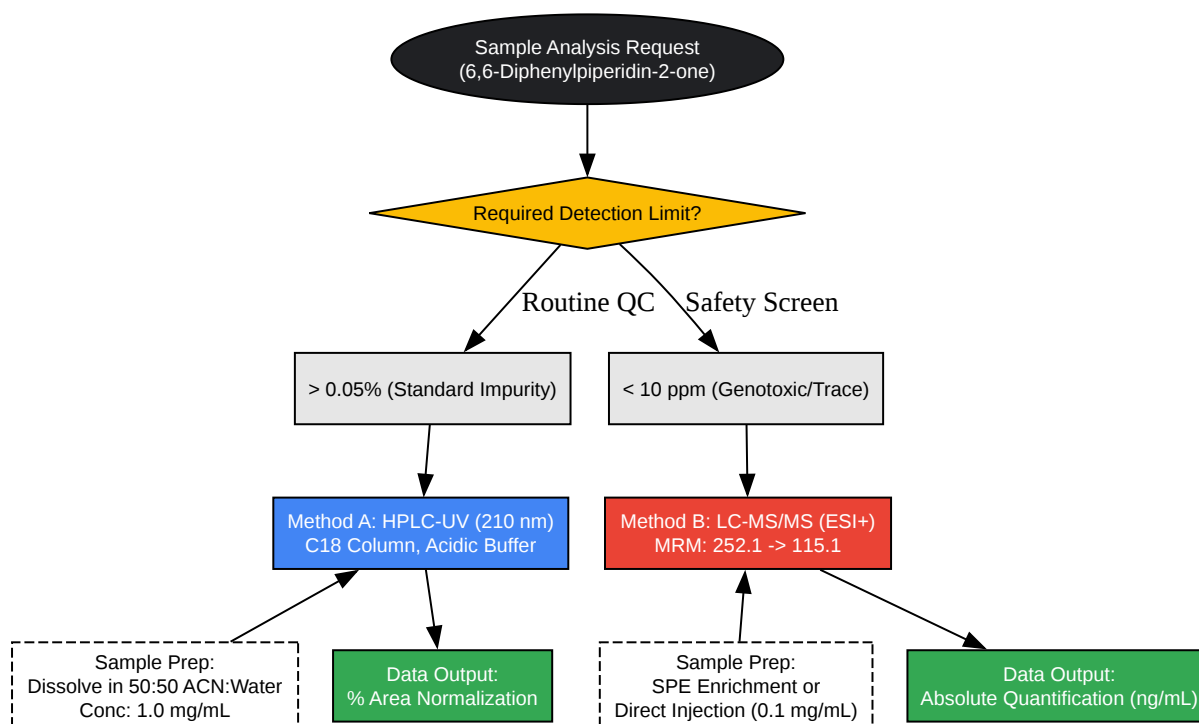
LC Conditions (UPLC Compatible)

- Column: C18, 50 x 2.1 mm, 1.7 μ m (Sub-2 micron for speed/sensitivity).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Rapid ramp from 10% B to 90% B over 3 minutes.

Workflow Visualization

The following diagrams illustrate the degradation pathway leading to the impurity and the analytical decision matrix.

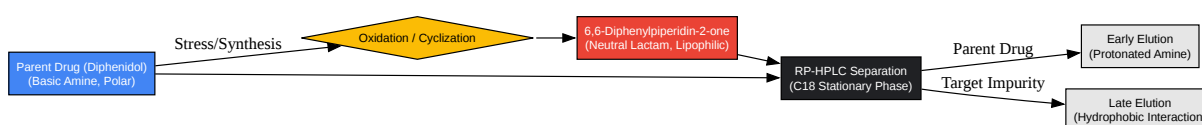
Diagram 1: Analytical Workflow Decision Matrix



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Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements (LOD/LOQ).

Diagram 2: Chemical Context & Separation Logic



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Caption: Separation mechanism distinguishing the basic parent drug from the neutral, lipophilic lactam impurity.

Validation Protocol (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Test (SST)

Before every analysis, inject the System Suitability Solution (containing both API and Impurity).

- Resolution (R_s): > 2.0 between API and **6,6-Diphenylpiperidin-2-one**.
- Tailing Factor (T): < 1.5 for the impurity peak.
- Precision: RSD $< 2.0\%$ for 6 replicate injections of the standard.

Linearity & Range

- Prepare solutions from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%).
- Acceptance: Correlation coefficient (R^2) > 0.999 .

Accuracy (Recovery)

- Spike the impurity into the API matrix at 50%, 100%, and 150% levels.
- Acceptance: Mean recovery between 90.0% and 110.0%.

References

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